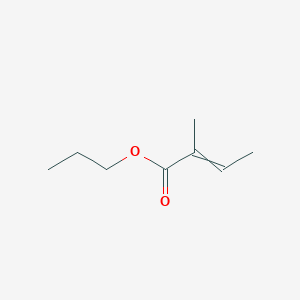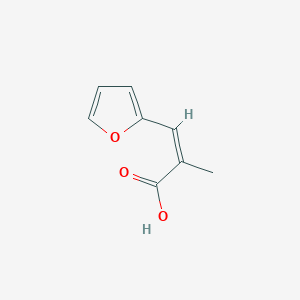
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one typically involves multi-step organic reactions. One common approach might include the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a methoxystyrene derivative and a chromone derivative in the presence of a suitable catalyst could lead to the formation of the desired oxazole compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions could lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce simpler oxazole compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, oxazole derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. Research into this compound may reveal similar biological activities.
Medicine
In medicine, compounds like this compound could be investigated for their therapeutic potential. This might include studies on their efficacy and safety as drug candidates.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one would depend on its specific biological activity. Generally, oxazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one include other oxazole derivatives, such as:
- 2-(2-methoxystyryl)oxazole
- 4-(4-oxo-4H-chromen-3-yl)methyleneoxazole
- 2-styryl-4-methyleneoxazole
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both methoxystyryl and chromenylmethylene groups. These features may confer unique chemical and biological properties, distinguishing it from other oxazole derivatives.
Propiedades
Fórmula molecular |
C22H15NO5 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(4Z)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4-[(4-oxochromen-3-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO5/c1-26-18-8-4-2-6-14(18)10-11-20-23-17(22(25)28-20)12-15-13-27-19-9-5-3-7-16(19)21(15)24/h2-13H,1H3/b11-10+,17-12- |
Clave InChI |
OTWCVSMILUJPFR-ATRNFBLSSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C2=N/C(=C\C3=COC4=CC=CC=C4C3=O)/C(=O)O2 |
SMILES canónico |
COC1=CC=CC=C1C=CC2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14103435.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B14103436.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B14103449.png)
![N-(2,4-difluorobenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14103454.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B14103455.png)
![3-(4-(benzyloxy)phenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B14103465.png)
![2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14103478.png)
![1-(3-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103485.png)
![5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14103492.png)

![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14103506.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103512.png)
![4-[(4-fluorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione](/img/structure/B14103524.png)
